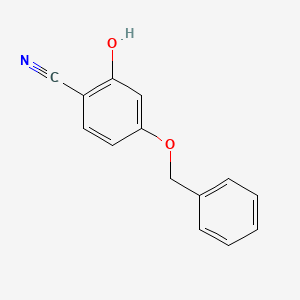

4-(Benzyloxy)-2-hydroxybenzonitrile

Description

4-(Benzyloxy)-2-hydroxybenzonitrile is an organic compound that features a benzyloxy group attached to a hydroxybenzonitrile core

Properties

IUPAC Name |

2-hydroxy-4-phenylmethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c15-9-12-6-7-13(8-14(12)16)17-10-11-4-2-1-3-5-11/h1-8,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVJDJBGNPQFKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572919 | |

| Record name | 4-(Benzyloxy)-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189439-24-5 | |

| Record name | 4-(Benzyloxy)-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-hydroxybenzonitrile typically involves the reaction of 4-hydroxybenzonitrile with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Hydroxybenzonitrile+Benzyl Bromide→4-(Benzyloxy)-2-hydroxybenzonitrile

Industrial Production Methods

While specific industrial production methods for 4-(Benzyloxy)-2-hydroxybenzonitrile are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-hydroxybenzonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

4-(Benzyloxy)-2-hydroxybenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-hydroxybenzonitrile depends on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

4-(Benzyloxy)phenol: Similar structure but lacks the nitrile group.

4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains an aldehyde group instead of a nitrile group.

4-(Benzyloxy)-2-hydroxybenzoic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness

4-(Benzyloxy)-2-hydroxybenzonitrile is unique due to the presence of both a benzyloxy group and a nitrile group on the same aromatic ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.

Biological Activity

4-(Benzyloxy)-2-hydroxybenzonitrile, a compound with the CAS number 189439-24-5, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 4-(Benzyloxy)-2-hydroxybenzonitrile can be represented as follows:

- Molecular Formula : C15H13NO3

- Molecular Weight : 255.27 g/mol

The compound features a benzyloxy group attached to a hydroxyl-substituted benzonitrile core, which is crucial for its biological activity.

1. Adenosine A2A Receptor Antagonism

Research indicates that compounds similar to 4-(Benzyloxy)-2-hydroxybenzonitrile exhibit significant antagonistic activity against the adenosine A2A receptor. This receptor plays a crucial role in various neurological processes and is implicated in conditions such as Parkinson's disease and depression. Antagonists of this receptor have been shown to:

- Enhance dopaminergic signaling, potentially alleviating motor dysfunction associated with Parkinson's disease.

- Exhibit antidepressant and anxiolytic effects by modulating neurotransmitter systems .

2. Anticancer Potential

Studies have suggested that derivatives of benzonitrile compounds may possess anticancer properties. The mechanism involves the inhibition of specific kinases associated with cancer progression. For example, Polo-like kinase 1 (Plk1), which is overexpressed in various cancers, can be inhibited by small molecules derived from similar structures, leading to:

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of adenosine A2A receptor antagonists found that compounds with structural similarities to 4-(Benzyloxy)-2-hydroxybenzonitrile could protect against neuronal cell death induced by excitotoxicity. The findings indicated that these compounds could reduce oxidative stress and inflammation in neuronal cultures, suggesting potential therapeutic applications for neurodegenerative diseases .

Case Study 2: Antitumor Activity

In vitro studies demonstrated that derivatives of benzonitrile inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the downregulation of Plk1 activity, leading to enhanced apoptosis rates. This suggests that 4-(Benzyloxy)-2-hydroxybenzonitrile could be explored as a lead compound for developing novel anticancer agents .

Research Findings Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.